molecular formula C8H13NO2 B8273233 2-(Piperidin-4-yl)prop-2-enoic acid

2-(Piperidin-4-yl)prop-2-enoic acid

Cat. No.: B8273233
M. Wt: 155.19 g/mol
InChI Key: UAOJPKGQLMPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)prop-2-enoic acid is a bicyclic organic compound featuring a piperidine ring fused to an α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety. The piperidine ring contributes basicity due to its secondary amine, while the conjugated double bond in the propenoic acid group enhances reactivity, enabling participation in Michael additions or serving as a pharmacophore in drug design .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-piperidin-4-ylprop-2-enoic acid

InChI

InChI=1S/C8H13NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h7,9H,1-5H2,(H,10,11)

InChI Key

UAOJPKGQLMPQKE-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCNCC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(piperidin-4-yl)prop-2-enoic acid but differ in key substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Piperidine + α,β-unsaturated carboxylic acid Carboxylic acid, secondary amine ~169.2 (estimated) High polarity, H-bond donor/acceptor
3-(4-Aminophenyl)prop-2-enoic acid Phenyl ring with amine + propenoic acid Carboxylic acid, primary amine ~177.2 Enhanced H-bond capacity (NH₂ group)
(2E)-3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid Benzothiophene + chloro + propenoic acid Carboxylic acid, aromatic chlorine ~252.7 Increased lipophilicity (Cl, aromatic)
Ethyl 2-(piperidin-4-yl)acetate Piperidine + ethyl ester Ester, secondary amine ~157.2 Reduced acidity, improved BBB permeability
3-[p-Hydroxyphenyl]-propionic acid amide Phenolic hydroxyl + propionamide Amide, phenol ~195.2 Rigid structure, dual H-bond sites
Key Observations:
  • Polarity and Solubility: The carboxylic acid group in this compound increases water solubility compared to its ester analog (Ethyl 2-(piperidin-4-yl)acetate), which is more lipophilic .
  • Hydrogen Bonding: The primary amine in 3-(4-aminophenyl)prop-2-enoic acid provides additional hydrogen-bonding capacity compared to the secondary amine in the piperidine derivative .
  • Reactivity: The α,β-unsaturated system in propenoic acid derivatives facilitates electrophilic additions, whereas amide or ester analogs exhibit lower reactivity .
Hydrogen Bonding and Crystallinity

Evidence from hydrogen-bonding studies (e.g., graph set analysis) suggests that carboxylic acid-containing compounds like this compound form robust intermolecular networks, enhancing crystallinity compared to esters or amides .

Bioavailability and Permeability
  • Ethyl 2-(piperidin-4-yl)acetate: The ester group improves blood-brain barrier (BBB) penetration due to increased lipophilicity (LogP ~1.5), as noted in similar compounds .
  • 3-(4-Aminophenyl)prop-2-enoic acid: The primary amine may enhance interaction with biological targets (e.g., enzymes or receptors) but could also increase metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.